molecular formula C12H23ClN2O2 B1446051 trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride CAS No. 1630907-13-9

trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride

Cat. No.: B1446051
CAS No.: 1630907-13-9
M. Wt: 262.77 g/mol
InChI Key: QTIYWOFJLXOAGI-CVLICLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Synonyms

The systematic nomenclature of trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The official IUPAC name is tert-butyl (3aR,5s,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride, which precisely describes the stereochemical configuration and functional group arrangement. This systematic naming convention indicates the presence of a tert-butyl carboxylate protecting group attached to the nitrogen atom at position 2 of the bicyclic system, with an amino group positioned at carbon 5 in the trans configuration relative to the ring fusion.

The compound is known by numerous synonyms that reflect different naming conventions and structural descriptions. Common alternative names include this compound, which employs the abbreviated "boc" designation for the tert-butyloxycarbonyl protecting group. Additional systematic names found in chemical databases include rel-tert-butyl (3aR,5s,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride and cyclopenta[c]pyrrole-2(1H)-carboxylic acid, 5-aminohexahydro-, 1,1-dimethylethyl ester, hydrochloride. These various nomenclature systems reflect the complexity of the molecular structure and the need for precise identification in different chemical contexts.

The stereochemical descriptors (3aR,5s,6aS) are crucial for understanding the three-dimensional arrangement of atoms within the molecule. These designations specify the absolute configuration at the ring junction carbons and the amino-bearing carbon, which significantly influences the compound's chemical reactivity and potential biological activity. The "trans" designation specifically refers to the relative orientation of the amino group and the nitrogen-containing heterocycle, indicating that these functional groups are positioned on opposite faces of the bicyclic system.

Molecular Formula and Physical Properties

The molecular formula of this compound is C₁₂H₂₃ClN₂O₂, reflecting the presence of twelve carbon atoms, twenty-three hydrogen atoms, one chlorine atom (from the hydrochloride salt), two nitrogen atoms, and two oxygen atoms. The molecular weight is precisely 262.78 grams per mole, making it a medium-sized organic molecule suitable for various synthetic and pharmaceutical applications. The base compound without the hydrochloride salt has the formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 grams per mole.

The compound exists as a hydrochloride salt, which significantly affects its physical properties compared to the free base. The salt formation enhances the compound's solubility in aqueous environments, a characteristic that is particularly advantageous for pharmaceutical applications and purification processes. Chemical suppliers typically report a purity of 97% for commercially available samples, indicating the high quality standards maintained in the synthesis and purification of this compound.

Physical property data reveals important characteristics for handling and storage of the compound. The material is typically stored at temperatures between 2-8°C under sealed and dry conditions to maintain stability. The compound appears as a white solid in its pure form, and storage under inert gas atmospheres (nitrogen or argon) is recommended to prevent degradation. These storage requirements reflect the sensitivity of the amino group and the potential for hydrolysis of the tert-butyl ester protecting group under certain conditions.

Property Value Reference
Molecular Formula C₁₂H₂₃ClN₂O₂
Molecular Weight 262.78 g/mol
Base Compound Formula C₁₂H₂₂N₂O₂
Base Compound Weight 226.32 g/mol
CAS Registry Number 1630907-13-9
Typical Purity 97%
Physical Appearance White solid
Storage Temperature 2-8°C

Bicyclic Core Structure: Hexahydrocyclopenta[c]pyrrole Backbone

The hexahydrocyclopenta[c]pyrrole backbone represents a sophisticated bicyclic system that forms the structural foundation of this compound. This fused ring system consists of a five-membered cyclopentane ring connected to a five-membered pyrrole ring through a shared edge, creating a rigid and geometrically constrained molecular framework. The "hexahydro" designation indicates that the bicyclic system is fully saturated, containing no double bonds within the ring structure, which distinguishes it from the parent aromatic cyclopenta[c]pyrrole system.

The bicyclic core structure exhibits significant conformational rigidity due to the ring fusion, which restricts the possible three-dimensional arrangements of the molecule. This rigidity has important implications for the compound's chemical reactivity and potential biological activity, as it maintains the functional groups in defined spatial relationships. The ring fusion creates two stereogenic centers at the ring junction carbons (3a and 6a positions), contributing to the overall stereochemical complexity of the molecule.

The cyclopenta[c]pyrrole core is not commonly found in naturally occurring compounds, making this bicyclic system particularly valuable for medicinal chemistry applications where novel structural frameworks are desired. The saturated nature of the hexahydro system provides stability while maintaining the ability to undergo various chemical transformations at the peripheral functional groups. The pyrrole nitrogen atom serves as a point of attachment for the tert-butyloxycarbonyl protecting group, while the cyclopentane ring provides the carbon framework that supports the amino substituent.

Structural analysis reveals that the compound can exist in different stereoisomeric forms, with the trans designation specifically referring to the relative configuration of substituents across the bicyclic system. Comparison with related compounds shows that both cis and trans isomers are known, with the trans configuration being particularly important for specific synthetic applications. The stereochemical arrangement influences not only the chemical properties but also the potential for selective interactions with biological targets.

Functional Group Analysis: Boc Protection and Amino Group Reactivity

The tert-butyloxycarbonyl protecting group, commonly referred to as the "Boc" group, plays a crucial role in the chemistry of this compound. This protecting group is attached to the nitrogen atom of the pyrrole ring, temporarily masking its reactivity and allowing for selective transformations at other sites within the molecule. The Boc group is considered one of the most important and widely used amino protecting groups in organic synthesis due to its stability under basic conditions and its selective removal under acidic conditions.

The mechanism of Boc protection involves the reaction of the secondary amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction forms a stable carbamate linkage that is resistant to most nucleophilic and basic conditions but can be selectively cleaved under acidic conditions. The tert-butyl group provides steric hindrance that enhances the stability of the protecting group, while the carboxylate functionality contributes to the overall polarity of the molecule.

The amino group at position 5 of the cyclopentane ring represents the primary reactive site in the protected compound. This primary amine functionality retains its nucleophilic character and can participate in various chemical transformations including acylation, alkylation, and condensation reactions. The trans stereochemistry positions this amino group in a specific spatial orientation relative to the bicyclic core, which may influence its reactivity and selectivity in chemical reactions.

Deprotection of the Boc group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, regenerating the free secondary amine at the pyrrole nitrogen. This deprotection strategy allows for the sequential modification of the molecule, first at the primary amino group while the pyrrole nitrogen remains protected, followed by deprotection to reveal the secondary amine for further functionalization. The hydrochloride salt form of the compound suggests that it may have been isolated following an acidic deprotection or purification process, though the Boc group remains intact.

The combination of the protected secondary amine and the free primary amine creates a versatile synthetic intermediate that can be elaborated through various chemical transformations. The spatial arrangement of these functional groups within the rigid bicyclic framework provides opportunities for the synthesis of complex molecules with defined three-dimensional structures, making this compound particularly valuable for pharmaceutical research and the development of biologically active compounds.

Properties

IUPAC Name

tert-butyl (3aS,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14;/h8-10H,4-7,13H2,1-3H3;1H/t8-,9+,10?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIYWOFJLXOAGI-CVLICLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810070-12-2, 1630907-13-9
Record name Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, 5-aminohexahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3aR,6aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810070-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl (3aS,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Detailed Preparation Methods

Cyclization Reaction

The initial step is the formation of the hexahydro-cyclopenta[c]pyrrole ring system via intramolecular cyclization of a suitable precursor. Typically, this precursor is a linear or monocyclic compound bearing functional groups that facilitate ring closure under controlled conditions.

  • Reaction Conditions: Acid or base catalysis is often employed, depending on the precursor’s functional groups.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM) are common.
  • Temperature: Mild to moderate temperatures (0–40°C) to favor selective cyclization without side reactions.

The cyclization step establishes the bicyclic framework essential for the compound’s biological activity.

Introduction of the Amino Group

The amino group at the 5-position is introduced via substitution or reductive amination reactions on the cyclized intermediate.

  • Substitution Reaction: A suitable leaving group at the 5-position is replaced by an amino group using nucleophilic substitution.
  • Reductive Amination: An aldehyde or ketone intermediate at the 5-position reacts with ammonia or an amine source, followed by reduction using agents such as sodium borohydride or catalytic hydrogenation.

This step requires stereochemical control to ensure the trans configuration relative to the boc-protected nitrogen.

Protection with tert-Butoxycarbonyl (boc) Group

To prevent unwanted side reactions involving the free amino group during subsequent steps or storage, it is protected by the boc group.

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) is the standard reagent.
  • Conditions: Typically conducted in the presence of a base such as triethylamine in an organic solvent like DCM at room temperature.
  • Outcome: Formation of the N-boc protected amine, stabilizing the compound and improving handling.

This protection is crucial for maintaining compound integrity and facilitating purification.

Formation of Hydrochloride Salt

The final step involves converting the free base compound into its hydrochloride salt to enhance solubility and stability.

  • Method: Treatment with hydrochloric acid (HCl) in an appropriate solvent such as diethyl ether or ethyl acetate.
  • Result: Precipitation or crystallization of the hydrochloride salt, which is isolated by filtration and drying.

This salt form is preferred for research and pharmaceutical applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Notes
Cyclization Acid/base catalyst DMF, THF, DCM 0–40°C Control of stereochemistry critical
Amino group introduction Nucleophilic substitution or reductive amination Ammonia or amine, NaBH4 or H2 catalyst Room temp to mild heating Stereoselective to obtain trans isomer
Boc protection Di-tert-butyl dicarbonate, base (TEA) DCM Room temperature Protects amino group, facilitates purification
Hydrochloride salt formation HCl in ether or ethyl acetate Ether, ethyl acetate Room temperature Improves solubility and stability

Research Findings and Industrial Considerations

  • Stereochemical Control: Achieving the trans configuration requires careful selection of reaction conditions, especially during cyclization and amino group introduction steps. Diastereoselective catalysts or chiral auxiliaries may be used to enhance selectivity.
  • Yield and Purity: Optimized reaction parameters, including solvent choice and temperature, significantly impact yield and purity. Continuous flow reactors and automated systems have been explored in industrial settings to improve scalability and reproducibility.
  • Oxidation and Reduction Reactions: The compound can undergo further chemical modifications such as oxidation or reduction, which are relevant for derivative synthesis. Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride have been reported for related compounds.
  • Safety and Environmental Impact: Mild reaction conditions and safer reagents are preferred to minimize hazardous waste and improve environmental compatibility during scale-up.

Summary Table of Preparation Method Steps

Step No. Process Stage Key Reagents/Conditions Purpose Outcome/Notes
1 Cyclization Acid/base catalyst, DMF/THF/DCM Ring formation Hexahydro-cyclopenta[c]pyrrole ring system formed
2 Amino group introduction Ammonia/amine, NaBH4 or H2 catalyst Introduce amino at 5-position Trans stereochemistry control critical
3 Boc protection Di-tert-butyl dicarbonate, TEA Protect amino group Boc-protected amine obtained
4 Hydrochloride salt formation HCl in ether or ethyl acetate Salt formation for stability trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride isolated

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as an intermediate in the synthesis of various organic molecules, particularly in pharmaceutical development. Its bicyclic structure allows for diverse modifications, facilitating the creation of complex compounds used in drug design.
  • Study of Reaction Mechanisms: It is employed in investigating reaction kinetics and mechanisms, providing insights into chemical behavior under different conditions.

Biology

  • Biological Activity Investigations: Research is ongoing to explore its interactions with enzymes and receptors. Preliminary studies suggest it may influence neurotransmitter systems, potentially impacting cognition and mood regulation .
  • Biochemical Assays Development: The compound is utilized in developing assays to study biochemical interactions, contributing to advancements in molecular biology.

Medicine

  • Therapeutic Applications: There is significant interest in trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride as a potential therapeutic agent. It is being studied for its effects on neurological disorders, with ongoing research into its efficacy and safety profiles.
  • Drug Development: Its unique properties make it a candidate for synthesizing new drug molecules with specific biological activities .

Industry

  • Specialty Chemicals Production: The compound finds utility in producing specialty chemicals and materials used across various industrial applications.
  • New Industrial Processes Development: It contributes to the advancement of innovative processes in chemical manufacturing, enhancing efficiency and product quality.

Case Studies

  • Neurotransmitter Interaction Studies:
    • Research has indicated that compounds structurally similar to this compound exhibit binding affinities to neurotransmitter receptors. These interactions suggest potential applications in treating mood disorders and cognitive impairments.
  • Pharmaceutical Development:
    • In a recent study, this compound was utilized as a precursor for synthesizing novel arginase inhibitors. These inhibitors have shown promise in modulating nitric oxide production, which is critical for various physiological processes .

Mechanism of Action

The mechanism of action of trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Cyclopenta[b]pyrrole vs. Cyclopenta[c]pyrrole Derivatives

The positioning of the fused cyclopentane ring (cyclopenta[b] vs. cyclopenta[c]pyrrole) significantly impacts molecular geometry and reactivity. For instance, 5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole (CAS 1419101-27-1) shares the Boc-amine functionality but differs in ring fusion ([b] vs. [c]), altering the spatial orientation of substituents (Table 1) .

Table 1: Structural Comparison of Cyclopenta[b] and [c]pyrrole Derivatives

Property trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole HCl 5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole
Ring Fusion Position [c] [b]
Molecular Formula C₁₂H₂₁ClN₂O₂ (estimated) C₁₂H₂₀N₂O₂
Functional Groups Boc (position 2), NH₂ (position 5), HCl salt Boc (position 1), NH₂ (position 5)
Key Applications Pharmaceutical intermediates Not explicitly reported

Functional Group Variants: Boc vs. Ethoxycarbonyl Protection

Boc-protected amines are compared with ethoxycarbonyl derivatives, such as 5,5'-Bis(ethoxycarbonyl)-2,2'-bi(N-methyl)pyrrole (). Ethoxycarbonyl groups are less sterically hindered but more prone to hydrolysis under acidic or basic conditions. Boc protection, while bulkier, offers superior stability during synthetic manipulations, as seen in the target compound’s resistance to degradation during storage .

Table 2: Stability and Reactivity of Protecting Groups

Group Stability (pH 7) Deprotection Conditions Melting Point Range
Boc High TFA/HCl in dioxane >100°C (estimated)
Ethoxycarbonyl Moderate NaOH/H₂O (hydrolysis) 42°C

Key Comparison Points :

  • Yield : The target compound’s yield is unreported, but analogous Boc-protected amines (e.g., ) achieve commercial-scale production, suggesting >70% efficiency.
  • Eco-Friendliness : Transition metal-free methods () align with trends in sustainable synthesis, contrasting with halogenated solvents in .

Physicochemical Properties

While melting point data for the target compound is unavailable, related structures provide insights:

  • cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate : Solid at room temperature; Boc groups increase thermal stability (decomposition >200°C) .
  • 5,5'-Dicarboxy-2,2'-bi(N-methyl)pyrrole : High melting point (>300°C) due to hydrogen bonding .

The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs, facilitating biological testing.

Biological Activity

Trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure, which is critical for its interactions with various biological targets. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclopenta[c]pyrrole Ring : This is achieved through the cyclization of suitable precursors under controlled conditions.
  • Introduction of the Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is utilized to protect the amino group during subsequent reactions.
  • Hydrochloride Formation : The final step involves converting the compound into its hydrochloride salt to enhance stability and solubility.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino and Boc groups play crucial roles in modulating binding affinity and specificity, influencing various biochemical pathways.

Anticancer Activity

Research indicates that compounds related to cyclopenta[c]pyrroles exhibit significant anticancer properties. For instance, pyrrole-based compounds have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7, with GI50 values in the nanomolar range. This suggests that this compound may possess similar anticancer potential .

Antimicrobial and Antiviral Properties

Pyrrole derivatives have been studied for their antimicrobial and antiviral activities. The specific interactions of trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole with microbial enzymes or viral proteins could lead to inhibition of pathogen growth or replication .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various pyrrole derivatives on cancer cell lines. Compounds demonstrated selective toxicity towards rapidly proliferating cells while sparing normal lymphocytes. The mechanism involved apoptosis induction and disruption of tubulin assembly, highlighting the potential for this compound in cancer therapy .

Study 2: Enzyme Inhibition

In vitro studies have shown that pyrrole-based compounds can inhibit specific kinases involved in cancer progression. For example, compounds demonstrated IC50 values below 25 nM against several kinase targets, suggesting that this compound may similarly affect kinase activity, contributing to its therapeutic profile .

Data Table: Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeTargetIC50/GI50 ValuesReference
Trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrroleAnticancerHeLaGI50 < 0.1 nM
Pyrrole Derivative 1AntimicrobialVarious BacteriaMIC < 10 µg/mL
Pyrrole Derivative 2Kinase InhibitionPKCa, JNK2IC50 < 25 nM

Q & A

How can reaction conditions be optimized for synthesizing trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride?

Level: Basic
Methodological Answer:
Synthesis optimization requires systematic variation of solvent, temperature, and catalyst. For bicyclic cyclopenta[c]pyrrole derivatives, dimethylformamide (DMF) with triethylamine (Et₃N) as a base at 60°C for 16 hours has been effective in coupling reactions involving similar hydrochlorides . To improve yield, consider:

  • Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile, DMSO) for solubility and reactivity.
  • Catalyst Efficiency : Evaluate palladium or copper catalysts for amination or cyclization steps.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity.

What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases (≥95% enantiomeric excess required) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for trans/cis configurations) and Boc-protection integrity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects hydrochloride counterion .

How does stereochemical configuration impact biological activity in cyclopenta[c]pyrrole derivatives?

Level: Advanced
Methodological Answer:
Stereochemistry directly influences receptor binding. For example, rac-(1R,3aS,6aR)-configured analogs show higher affinity for retinol-binding protein 4 (RBP4) compared to cis-isomers . To assess this:

  • Molecular Docking : Model interactions using X-ray crystallography data of protein-ligand complexes (e.g., PDB entries for cyclopenta[c]pyrrole derivatives) .
  • In Vitro Assays : Compare IC₅₀ values of enantiomers in target-specific assays (e.g., fluorescence polarization for RBP4 inhibition) .

What strategies resolve contradictions in spectroscopic data for cyclopenta[c]pyrrole derivatives?

Level: Advanced
Methodological Answer:
Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or dynamic stereochemistry. Mitigation steps:

  • Dynamic NMR : Perform variable-temperature NMR to identify conformational exchange (e.g., ring-flipping in cyclopenta[c]pyrrole) .
  • X-ray Crystallography : Resolve ambiguous NOE signals by obtaining single-crystal structures .
  • Deuterium Exchange : Confirm labile protons (e.g., NH in Boc-protected amines) using D₂O shaking experiments .

How do functional group modifications influence the physicochemical properties of this compound?

Level: Advanced
Methodological Answer:
Functional groups alter solubility, stability, and bioavailability:

  • Boc Protection : Enhances stability during synthesis but requires acidic deprotection (e.g., TFA in dichloromethane) .
  • Sulfonyl Substitutions : Introduce polar groups (e.g., in C22H24Cl2N2O3S analogs) to improve aqueous solubility and target engagement .
  • Hydrochloride Salt Formation : Increases crystallinity and storage stability; confirm salt stoichiometry via elemental analysis .

What experimental designs address low yields in multi-step syntheses of bicyclic pyrrolidines?

Level: Advanced
Methodological Answer:
Low yields often stem from intermediate instability or side reactions. Solutions include:

  • In Situ Protection : Use transient protecting groups (e.g., Fmoc for amines) to prevent degradation .
  • Flow Chemistry : Minimize exposure to air/moisture in sensitive steps (e.g., Grignard additions) .
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters like pH, stoichiometry, and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride
Reactant of Route 2
Reactant of Route 2
trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.